molecular formula C19H22ClN3O3S2 B11398807 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(4-methylbenzyl)pyrimidine-4-carboxamide

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(4-methylbenzyl)pyrimidine-4-carboxamide

Cat. No.: B11398807
M. Wt: 440.0 g/mol
InChI Key: PVEBWLVJDBSYHH-UHFFFAOYSA-N
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Description

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(4-methylbenzyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a chloro group, an ethylsulfanyl group, and a carboxamide group linked to a 4-methylbenzyl moiety and a dioxidotetrahydrothiophenyl group. The unique structure of this compound suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(4-methylbenzyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-chloropyrimidine, the core structure can be formed through nucleophilic substitution reactions.

    Introduction of the Ethylsulfanyl Group: This step might involve the reaction of the pyrimidine core with an ethylthiol reagent under basic conditions to introduce the ethylsulfanyl group.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction, using a suitable carboxylic acid derivative and an amine.

    Incorporation of the Dioxidotetrahydrothiophenyl Group: This step could involve the oxidation of a tetrahydrothiophene derivative to form the dioxidotetrahydrothiophenyl group, followed by its attachment to the pyrimidine core.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure may make it a candidate for use as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding: Its structure suggests potential for binding to specific proteins, useful in drug discovery.

Medicine

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Therapeutic Agents: Possible use as an anti-inflammatory or anticancer agent, pending further research.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its unique chemical properties.

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism by which 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(4-methylbenzyl)pyrimidine-4-carboxamide exerts its effects would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide: Similar structure but lacks the dioxidotetrahydrothiophenyl and 4-methylbenzyl groups.

    N-(4-methylbenzyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide: Similar but lacks the chloro and dioxidotetrahydrothiophenyl groups.

Uniqueness

The presence of the dioxidotetrahydrothiophenyl group and the combination of substituents on the pyrimidine core make 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(4-methylbenzyl)pyrimidine-4-carboxamide unique. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H22ClN3O3S2

Molecular Weight

440.0 g/mol

IUPAC Name

5-chloro-N-(1,1-dioxothiolan-3-yl)-2-ethylsulfanyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C19H22ClN3O3S2/c1-3-27-19-21-10-16(20)17(22-19)18(24)23(15-8-9-28(25,26)12-15)11-14-6-4-13(2)5-7-14/h4-7,10,15H,3,8-9,11-12H2,1-2H3

InChI Key

PVEBWLVJDBSYHH-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)N(CC2=CC=C(C=C2)C)C3CCS(=O)(=O)C3)Cl

Origin of Product

United States

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